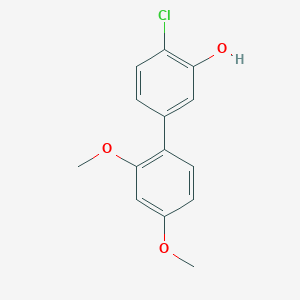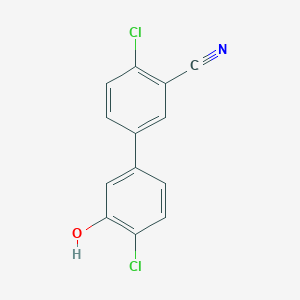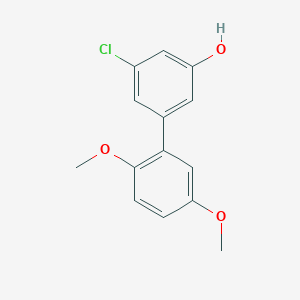
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% (2C5DMPP) is an organic compound with a molecular formula of C10H10ClO3. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 136-138 °C. 2C5DMPP has been widely used in various scientific research applications due to its unique properties and potential applications.
Applications De Recherche Scientifique
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been used in various scientific research applications due to its unique properties and potential applications. It has been used as a reagent in organic synthesis and as a catalyst in the production of pharmaceuticals. It has also been used to study the effects of certain drugs on the human body. Furthermore, it has been used in the development of new materials for medical applications, such as tissue engineering and drug delivery.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% is not fully understood. However, it is believed to act as a reducing agent, which can reduce the oxidation potential of certain compounds. This reduction can lead to the formation of new compounds or the alteration of existing compounds, which can then be used in various scientific research applications.
Biochemical and Physiological Effects
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to reduce the activity of certain enzymes, such as cytochrome P450. It has also been shown to have an inhibitory effect on the growth of certain bacteria. Furthermore, it has been found to have an anti-inflammatory effect on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in laboratory experiments has several advantages. It is relatively inexpensive, easy to obtain, and can be used in a wide variety of scientific research applications. However, it is important to note that 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% can be toxic if not handled properly. Therefore, it is important to use caution when handling and using 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in laboratory experiments.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% in scientific research. It could be used to study the effects of certain drugs on the human body, as well as to develop new materials for medical applications, such as tissue engineering and drug delivery. Additionally, it could be used to study the biochemical and physiological effects of certain compounds on the human body. Furthermore, it could be used to study the effects of certain environmental pollutants on the human body. Finally, it could be used to develop new catalysts for organic synthesis.
Méthodes De Synthèse
2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-chloro-5-methoxybenzaldehyde with 3,5-dimethoxybenzyl alcohol in the presence of sodium hydroxide to form a condensation product. The second step involves the oxidation of the condensation product with potassium permanganate to form 2-Chloro-5-(3,5-dimethoxyphenyl)phenol, 95%.
Propriétés
IUPAC Name |
2-chloro-5-(3,5-dimethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO3/c1-17-11-5-10(6-12(8-11)18-2)9-3-4-13(15)14(16)7-9/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPKYUQROCJQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686057 |
Source


|
| Record name | 4-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3,5-dimethoxyphenyl)phenol | |
CAS RN |
1261902-50-4 |
Source


|
| Record name | 4-Chloro-3',5'-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














